Transfluthrin
Overview
Description
Transfluthrin is a fast-acting pyrethroid insecticide with low persistency . It has the molecular formula C15H12Cl2F4O2 . Transfluthrin can be used in the indoor environment against flies, mosquitoes, moths, and cockroaches . It is a relatively volatile substance and acts as a contact and inhalation agent .
Molecular Structure Analysis
Transfluthrin has a molecular weight of 371.15 g/mol and a molecular formula of C15H12Cl2F4O2 . The structure of Transfluthrin is a 2,3,5,6-tetrafluorobenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate .Physical And Chemical Properties Analysis
Transfluthrin is a white solid, with no characteristic odor (pure substance) or a toluene-like odor (technical substance) . The relative density at 20 °C was determined to be 1.3856 . Transfluthrin does not self-ignite .Scientific Research Applications
Pest Control
Transfluthrin is a volatile pyrethroid that has been successful in controlling mosquitoes and other pest insects . It offers the potential as an alternative or future chemical control tool for the abatement of diverse arthropod pests .
House Fly Management
Transfluthrin has been found to be effective in preventing house flies (Musca domestica) from entering protected traps . This is significant as house flies are notoriously difficult to control due to their close relationships with humans and their livestock, and their rapid development of resistance to chemical controls .
Resistance Management
Transfluthrin has shown effectiveness against both a susceptible strain (CAR21) and a field-acquired permethrin-resistant strain of house fly . This suggests that transfluthrin could be a valuable tool in managing insecticide resistance among pest populations .
Spatial Repellent
Transfluthrin is a synthetic spatial repellent . It can deter Musca domestica L. from points we want to protect (i.e., a baited trap) . This makes it a useful tool for creating protected zones free from certain pests .
Malaria Control
Transfluthrin has been used in a volatile pyrethroid-based spatial repellent (VPSR) designed to provide protection from mosquito bites in outdoor spaces . This is particularly useful in areas where transmission is driven or persists due to outdoor biting behaviors .
Mosquito Behavior Modification
A study found that host-seeking behavior of mosquitoes was reduced by approximately 40% over the course of nightly releases in chambers containing VPSR devices . This indicates that transfluthrin can significantly alter mosquito behavior, reducing the risk of disease transmission .
Mechanism of Action
Target of Action
Transfluthrin primarily targets the voltage-gated sodium channels in the nerve membranes of insects . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system .
Mode of Action
Transfluthrin is a fast-acting pyrethroid insecticide that acts as a contact and inhalation agent . It promotes the activation and inhibits the inactivation of the voltage-gated sodium channels . This results in repetitive firing and/or membrane depolarization, leading to nerve conduction block and paralysis, a state often referred to as 'knockdown’ .
Biochemical Pathways
The primary biochemical pathway affected by Transfluthrin is the sodium-potassium pump activity in the neurons. By disrupting the normal functioning of these pumps, Transfluthrin causes an influx of sodium ions into the neurons, leading to depolarization . This disrupts the normal electrical activity of the neurons, leading to paralysis and eventual death of the insect .
Pharmacokinetics
Transfluthrin is a relatively volatile substance . It is very soluble in organic solvents such as hexane, isopropanol, toluene, and dichloromethane . These properties affect its bioavailability and distribution in the environment.
Result of Action
The molecular and cellular effects of Transfluthrin’s action result in the disruption of the normal functioning of the insect’s nervous system . This leads to symptoms such as tremors, convulsions, and ultimately paralysis . In experiments, Transfluthrin was shown to kill 85 percent of mosquitos within one hour of exposure at concentrations below 0.3 μg/m³ in air .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Transfluthrin. For instance, its volatility can be affected by temperature and humidity . Moreover, its efficacy can also be influenced by the presence of other substances in the environment, such as organic matter, which can adsorb Transfluthrin and reduce its availability .
Safety and Hazards
Transfluthrin, if used contrary to product instructions, may cause symptoms of poisoning including nervousness, anxiety, tremor, convulsions, skin allergies, sneezing, running nose, and irritation . Treatment depends on symptoms . It’s advised to avoid breathing mist, gas, or vapors, and to avoid contacting with skin and eye .
Future Directions
Transfluthrin’s repellency mechanism has broad implications in the future development of a new generation of dual-target repellent formulations to more effectively repel a variety of human disease vectors . The World Health Organization has recommended that the existing specifications for Transfluthrin should be extended .
properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNRFNDOPPVQJ-HQJQHLMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046812 | |
Record name | Transfluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Transfluthrin | |
CAS RN |
118712-89-3 | |
Record name | Transfluthrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118712-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Transfluthrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118712893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Transfluthrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15117 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Transfluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANSFLUTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL3SKA6EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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